![molecular formula C19H21N3O2 B11612688 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11612688.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to a dimethylphenoxy acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Dimethylphenoxy Acetamide: The final step involves coupling the alkylated benzimidazole with 2-(2,3-dimethylphenoxy)acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in biological systems.
Pathways Involved: The compound may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(2,3-DIMETHYLPHENOXY)ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-6-5-9-17(14(13)2)24-12-19(23)20-11-10-18-21-15-7-3-4-8-16(15)22-18/h3-9H,10-12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
WXCHIHAITVBCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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